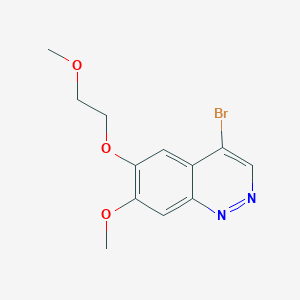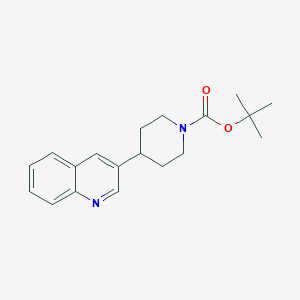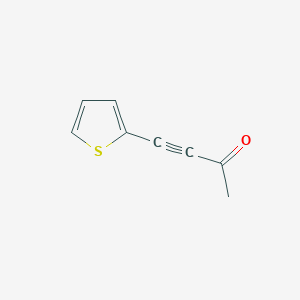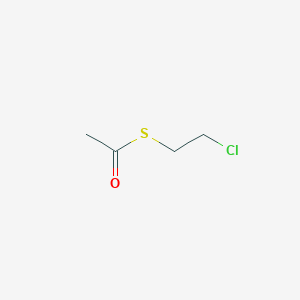
S-(2-Chloroethyl) ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Chloroethyl) ethanethioate: is an organic compound with the molecular formula C4H7ClOS It is characterized by the presence of a chloroethyl group attached to a thioester functional group
准备方法
Synthetic Routes and Reaction Conditions:
Thioacetic Acid and 2-Chloroethanol: One common method involves the reaction of thioacetic acid with 2-chloroethanol. This reaction typically occurs under acidic conditions to facilitate the formation of the thioester bond.
Acetyl Chloride and 2-Chloroethanethiol: Another synthetic route involves the reaction of acetyl chloride with 2-chloroethanethiol.
Industrial Production Methods: Industrial production of S-(2-Chloroethyl) ethanethioate often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: S-(2-Chloroethyl) ethanethioate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium thiolate, and other nucleophiles.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium hydroxide can yield ethanethioic acid derivatives.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: S-(2-Chloroethyl) ethanethioate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme interactions, particularly those involving thioesterases and related enzymes.
Medicine:
Drug Development: Research is ongoing to explore the potential of this compound in drug development, particularly for its ability to form thioester bonds with biological molecules.
Industry:
作用机制
Mechanism: S-(2-Chloroethyl) ethanethioate primarily exerts its effects through nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical and biological applications .
Molecular Targets and Pathways:
Nucleophilic Sites: The compound targets nucleophilic sites in molecules, facilitating the formation of new bonds.
Enzyme Interactions: It interacts with enzymes that process thioester bonds, influencing their activity and function.
相似化合物的比较
S-(2-Aminoethyl) ethanethioate: This compound has a similar structure but contains an amino group instead of a chloro group.
S-(2-(Diisopropylamino)ethyl) ethanethioate: This compound is a mimic for V-type nerve agents and is used in studies involving nerve agent detoxification.
Uniqueness: S-(2-Chloroethyl) ethanethioate is unique due to its specific reactivity towards nucleophiles and its applications in both chemical synthesis and biological studies. Its ability to form stable thioester bonds makes it valuable in various research and industrial contexts .
属性
CAS 编号 |
55847-36-4 |
|---|---|
分子式 |
C4H7ClOS |
分子量 |
138.62 g/mol |
IUPAC 名称 |
S-(2-chloroethyl) ethanethioate |
InChI |
InChI=1S/C4H7ClOS/c1-4(6)7-3-2-5/h2-3H2,1H3 |
InChI 键 |
JORVVOWFMCOXDW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
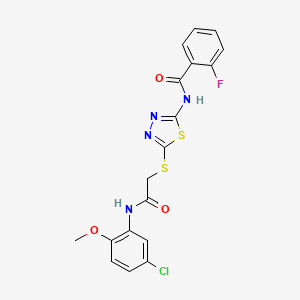
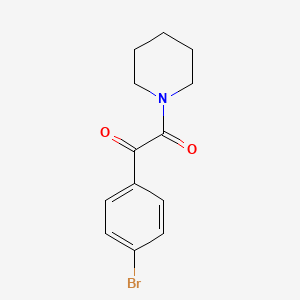
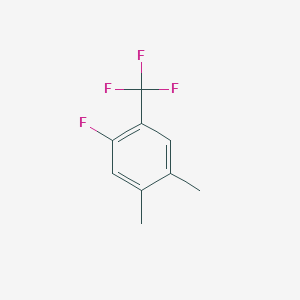
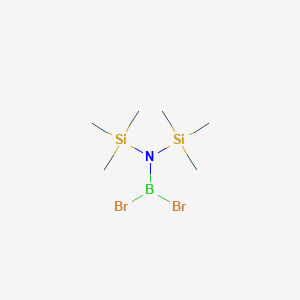
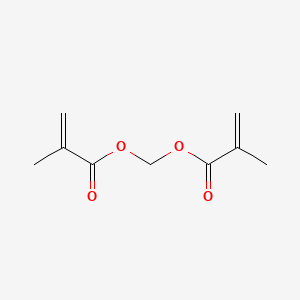
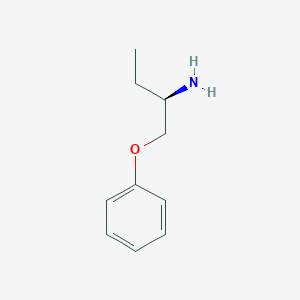
![1,3-Bis[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14137387.png)

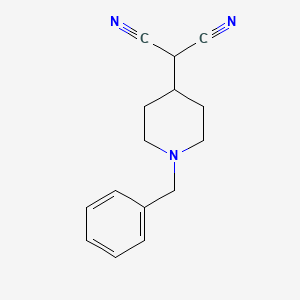
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)
